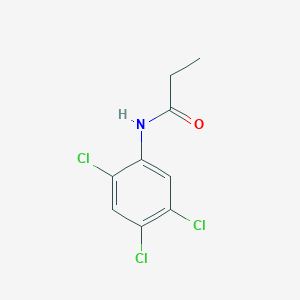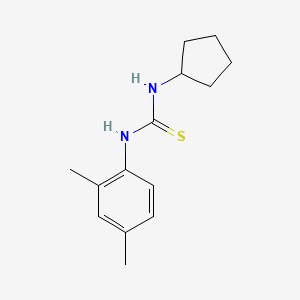
4-methoxyphenyl (4-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxyphenyl (4-methylphenoxy)acetate, also known as MPA or methylphenidate acetate, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPA is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 4-methoxyphenyl (4-methylphenoxy)acetate is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This results in an increase in the concentration of these neurotransmitters in the synapse, leading to increased neurotransmission and stimulation of the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and respiratory rate. It also has stimulant effects on the central nervous system, leading to increased alertness and focus. This compound has been shown to have analgesic effects, reducing pain in animal models. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxyphenyl (4-methylphenoxy)acetate has several advantages for use in lab experiments. It is a cost-effective compound that is easy to synthesize and purify. It has a high yield of synthesis, making it readily available for use in experiments. However, this compound has some limitations for use in lab experiments. It is a stimulant compound that can have effects on the central nervous system, which may interfere with some experiments. It is also a potential health hazard, and proper safety precautions must be taken when handling this compound.
Direcciones Futuras
There are several future directions for the research and development of 4-methoxyphenyl (4-methylphenoxy)acetate. In medicine, this compound could be further investigated for its potential as an anti-inflammatory agent and antitumor agent. In agriculture, this compound could be studied for its potential as a natural herbicide and insecticide. In material sciences, this compound could be investigated for its potential as a precursor for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material sciences. Its synthesis method is cost-effective and has a high yield, making it readily available for use in experiments. This compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields and to develop new applications for this compound.
Métodos De Síntesis
The synthesis of 4-methoxyphenyl (4-methylphenoxy)acetate involves the reaction between 4-methoxyphenol and chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound. The yield of this compound synthesis is typically high, making it a cost-effective compound for scientific research applications.
Aplicaciones Científicas De Investigación
4-methoxyphenyl (4-methylphenoxy)acetate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material sciences. In medicine, this compound has been investigated for its potential as an anti-inflammatory agent, antitumor agent, and analgesic. In agriculture, this compound has been studied for its potential as a herbicide and insecticide. In material sciences, this compound has been investigated for its potential as a precursor for the synthesis of various materials such as polymers and nanoparticles.
Propiedades
IUPAC Name |
(4-methoxyphenyl) 2-(4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-12-3-5-14(6-4-12)19-11-16(17)20-15-9-7-13(18-2)8-10-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKUXAOGDUSSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5692742.png)
![3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5692756.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-difluorobenzenesulfonamide](/img/structure/B5692763.png)
![methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5692771.png)



![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B5692802.png)
![N-isopropyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5692809.png)
![4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5692822.png)
![2-(2,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5692829.png)

![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)
